1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid
Description
1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid (CAS 1399657-26-1) is a cyclopropane-based carboxylic acid derivative featuring a biphenyl-4-yloxy substituent. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol and a purity of 97% .
Properties
CAS No. |
1399657-26-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c17-15(18)16(10-11-16)19-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
GNPOHQOHOAKUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds or ylides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
The compound 1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid (CAS No. 1399657-26-1) has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.
Chemical Properties and Structure
This compound is characterized by a biphenyl moiety connected to a cyclopropane carboxylic acid. Its molecular structure contributes to its reactivity and interaction with biological systems, making it a candidate for various applications.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of biphenyl compounds have been studied for their ability to inhibit cancer cell proliferation. The unique cyclopropane structure may enhance the binding affinity to specific biological targets involved in cancer pathways.
Drug Delivery Systems
The compound's potential as a drug delivery agent is being explored. Its ability to form stable complexes with therapeutic agents can facilitate controlled release mechanisms. Studies on similar compounds suggest that modifications to the biphenyl structure can improve solubility and bioavailability of drugs.
Case Study: Synthesis of Derivatives
Recent synthetic approaches have focused on creating derivatives of this compound. These derivatives have shown promise in enhancing pharmacological profiles, which could lead to the development of new therapeutic agents targeting various diseases.
Polymer Chemistry
The compound is being investigated for its role in developing advanced polymer materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research on related compounds has demonstrated enhanced performance in applications such as coatings and composites.
Case Study: Biodegradable Polymers
In studies involving biodegradable polymers, the introduction of this compound has been shown to influence degradation rates and mechanical properties. This is particularly relevant for applications in sustainable materials where environmental impact is a concern.
Bioremediation
The potential use of this compound in bioremediation processes is an emerging area of research. Its chemical structure may facilitate interactions with pollutants, aiding in their breakdown by microbial action. Studies have suggested that biphenyl derivatives can enhance the bioavailability of contaminants in soil and water systems.
Case Study: Pollutant Interaction
Research has demonstrated that compounds similar to this compound can effectively bind heavy metals and organic pollutants, promoting their removal from contaminated environments.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Features and Modifications
The compound belongs to a class of cyclopropanecarboxylic acid derivatives with varying substituents on the aromatic or cyclopropane rings. Key structural analogs include:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- CHF5074 : Demonstrated efficacy in reducing beta-amyloid plaques in transgenic Alzheimer’s models without peripheral toxicity, attributed to its dichloro and fluoro substituents enhancing blood-brain barrier penetration .
- Trifluoromethoxy Derivative : The trifluoromethoxy group enhances lipophilicity, a critical factor in receptor binding and oral bioavailability .
- CHF5102/5103 : Bulky substituents (e.g., tetramethylcyclohexyloxy) may optimize steric interactions with target proteins in neurodegenerative pathways .
Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid, also known by its CAS Number 1399657-26-1, is a compound that has garnered attention for its potential biological activities. This article explores the structure, synthesis, and biological effects of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 254.2806 g/mol
- SMILES Notation : C1=CC=C(C=C1)C2(C(C(=O)O)C2)OC3=CC=CC=C3
The compound features a biphenyl moiety linked to a cyclopropanecarboxylic acid, which is indicative of its potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyclopropane ring and subsequent functionalization of the biphenyl group. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as coupling reactions and carboxylation.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies:
- Anti-inflammatory Effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
- Antioxidant Activity : Studies have demonstrated that it possesses antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.
- Anticancer Potential : Some investigations have suggested that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
- Study on Anti-inflammatory Effects :
- Antioxidant Properties :
- Anticancer Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
